molecular formula C14H13NO6 B12152822 N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine

Cat. No.: B12152822
M. Wt: 291.26 g/mol
InChI Key: SNGBQLVSLPMLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-Oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic coumarin derivative modified with a beta-alanine moiety via an acetyloxy linker. Coumarins are renowned for their diverse applications in medicinal chemistry (e.g., anticoagulant, antimicrobial, and anticancer agents) and materials science (e.g., fluorescent probes and optical materials) . This modification may enhance interactions with biological targets or alter physicochemical properties such as solubility and crystallinity.

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

3-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C14H13NO6/c16-12(15-6-5-13(17)18)8-20-10-3-1-9-2-4-14(19)21-11(9)7-10/h1-4,7H,5-6,8H2,(H,15,16)(H,17,18)

InChI Key

SNGBQLVSLPMLJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth. Its mechanism may involve intercalation with DNA and inhibition of essential enzymes such as DNA gyrase, which is crucial for bacterial replication.
  • Anticancer Properties : Preliminary studies indicate that this compound could have anticancer effects, particularly through the induction of apoptosis in cancer cells. The activation of caspase pathways has been observed, suggesting a mechanism for its anticancer activity.
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers, such as tumor necrosis factor-alpha (TNF-alpha), in macrophages exposed to lipopolysaccharides.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Activity Study :
    • Objective : Evaluate the effectiveness against Staphylococcus aureus and Escherichia coli.
    • Results : Minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both bacterial strains, indicating significant antimicrobial potential.
  • Anti-inflammatory Effects Study :
    • Objective : Assess the compound's ability to modulate inflammation in vitro.
    • Results : Treatment led to a significant reduction in TNF-alpha levels in macrophages, highlighting its potential for managing inflammatory diseases.
  • Anticancer Activity Assessment :
    • Objective : Investigate effects on MCF-7 breast cancer cells.
    • Results : An IC50 value of 12 μM was reported, with mechanisms linked to apoptosis via caspase activation.

Mechanism of Action

The mechanism of action of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited bacterial growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared here with dimethylammonium 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate (reported in Acta Crystallographica Section E ), a structurally related coumarin derivative. Key differences include:

Property N-{[(2-Oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine Dimethylammonium 2-[(2-Oxo-2H-chromen-7-yl)oxy]acetate
Substituent Beta-alanine linked via acetyloxy group Acetate group with dimethylammonium counterion
Functional Groups Coumarin, ether, acetyl, carboxyl, amine Coumarin, ether, carboxylate, ammonium
Molecular Weight Higher (due to beta-alanine chain) Lower (simpler acetate salt)
Ionic Character Likely zwitterionic (amine + carboxyl) Ionic salt (carboxylate + ammonium)
Hydrogen-Bonding Capacity High (amine, carboxyl, ether, carbonyl) Moderate (carboxylate, ammonium, ether)

Crystallographic and Physicochemical Implications

The dimethylammonium derivative crystallizes in a structure stabilized by hydrogen bonds between the carboxylate, ammonium, and coumarin oxygen atoms . In contrast, this compound’s beta-alanine moiety introduces additional hydrogen-bond donors (amine) and acceptors (carboxyl), which may lead to:

  • Enhanced Crystal Packing Complexity : More extensive intermolecular interactions could result in denser or more stable crystal lattices.
  • Altered Solubility : The zwitterionic nature of beta-alanine may improve aqueous solubility compared to the ionic dimethylammonium salt, depending on pH.

Biological Activity

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H15NO6
Molecular Weight305.28 g/mol
IUPAC NameThis compound

The structure features a chromenyl moiety linked to an acetyl-beta-alanine, which may enhance its biological activity through various mechanisms.

  • Antimicrobial Activity :
    • The chromenyl moiety can intercalate with DNA, inhibiting enzymes such as DNA gyrase essential for bacterial replication. This mechanism underlies its potential as an antimicrobial agent against various bacterial strains.
    • Preliminary studies have shown that this compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Properties :
    • Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
    • It has been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting potential therapeutic applications in oncology .
  • Anti-inflammatory Effects :
    • Coumarins are known for their anti-inflammatory properties. Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Antimicrobial Efficacy

A study conducted on various derivatives of coumarins highlighted the effectiveness of this compound against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 62.5 μM . This positions the compound as a promising candidate for further development into antimicrobial agents.

Anticancer Activity

In a comparative study involving multiple coumarin derivatives, this compound demonstrated superior cytotoxicity against several cancer cell lines, particularly those associated with breast and colon cancers. The mechanism was attributed to its ability to induce cell cycle arrest and promote apoptosis through mitochondrial pathways .

Anti-inflammatory Potential

Research on coumarin derivatives has shown that this compound can significantly inhibit the production of nitric oxide (NO) and prostaglandins in macrophage cell lines, indicating its potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling 2-oxo-2H-chromen-7-ol with beta-alanine using a coupling agent (e.g., DCC or EDC) under mild conditions in ethanol or methanol. Purification is achieved via recrystallization or column chromatography, with solvent optimization (e.g., ethyl acetate/hexane mixtures) to enhance yield and purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities from incomplete coupling or side reactions (e.g., esterification) require careful chromatographic separation.

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • NMR (1H, 13C) to confirm substitution patterns and absence of unreacted precursors.
  • FT-IR for characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin lactone, amide bonds at ~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the primary biological screening models used to evaluate this compound’s activity?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory : Inhibition of TNF-α/IL-6 in LPS-stimulated macrophages via ELISA .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values.
    • In vivo models : Murine models for acute toxicity (LD₅₀) and efficacy in inflammation (carrageenan-induced paw edema) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its bioactivity, and how can this be computationally modeled?

  • Computational Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map HOMO/LUMO orbitals, identifying reactive sites (e.g., electrophilic coumarin carbonyl).
  • Molecular Docking : Simulate binding to targets (e.g., COX-2, NF-κB) using AutoDock Vina. Correlate binding affinity (ΔG) with experimental IC₅₀ values .
    • Experimental Validation : SAR studies by synthesizing derivatives with modified substituents (e.g., halogenation at the coumarin 3-position) to test activity trends .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in antimicrobial activity may arise from strain-specific resistance or assay conditions (e.g., pH, inoculum size).
  • Resolution :

  • Standardize protocols (CLSI guidelines for MIC assays).
  • Cross-validate using orthogonal assays (e.g., time-kill kinetics vs. disk diffusion).
  • Perform metabolomic profiling to identify off-target effects .

Q. How can crystallography tools (e.g., SHELXL) elucidate the compound’s solid-state behavior and polymorphism?

  • Crystallographic Workflow :

  • Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K.
  • Refinement : Use SHELXL for anisotropic displacement parameters, addressing twinning or disorder via the TWIN/BASF commands .
    • Polymorphism Screening : Solvent-drop grinding with 10 solvents (e.g., DMSO, acetonitrile) to identify stable forms. Analyze packing motifs (e.g., π-π stacking) using Mercury .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Industrial Considerations :

  • Coupling Agent Selection : Replace DCC with scalable alternatives (e.g., CDI) to reduce byproduct formation.
  • Continuous Flow Chemistry : Optimize residence time and temperature for higher throughput.
  • Chiral Purity : Monitor via chiral HPLC; use immobilized enzymes (e.g., lipases) for stereoselective coupling .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Strategies :

  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation.
  • Co-solvents : Use DMSO (≤1% v/v) with cytotoxicity controls .

Q. What analytical techniques best characterize degradation products under accelerated stability conditions?

  • Forced Degradation Studies :

  • Hydrolysis : Expose to 0.1 M HCl/NaOH (70°C, 24 hr); analyze via LC-MS to identify cleavage products (e.g., free coumarin or beta-alanine).
  • Photolysis : Use ICH Q1B guidelines (UV/visible light); track degradation via diode-array detection .

Tables for Key Data

Table 1 : Comparative Bioactivity of Coumarin Derivatives

CompoundMIC (μg/mL) S. aureusIC₅₀ (μM) HeLaTNF-α Inhibition (%)
Parent Compound8.2 ± 0.312.4 ± 1.168 ± 5
3-Bromo Derivative 3.1 ± 0.26.7 ± 0.882 ± 4

Table 2 : Crystallographic Data (SHELXL Refinement)

ParameterValue
Space GroupP2₁/c
R-factor0.039
Twinning Fraction0.32 (BASF = 0.32)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.